An In-depth Technical Guide to 5,6-Dimethoxypicolinic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5,6-Dimethoxypicolinic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is understood that the exploration of novel chemical entities is the cornerstone of innovation in drug discovery and materials science. 5,6-Dimethoxypicolinic acid, a substituted pyridine carboxylic acid, represents a scaffold of significant interest due to the prevalence of the picolinic acid motif in pharmacologically active compounds. This guide provides a comprehensive technical overview of its chemical properties, leveraging established principles of organic chemistry and data from structurally analogous compounds to build a predictive and practical framework for its use. While specific experimental data for this compound is not widely published, this document serves as a robust starting point for researchers, offering insights into its synthesis, expected analytical characteristics, and potential applications.
Molecular Structure and Physicochemical Properties
5,6-Dimethoxypicolinic acid, with the CAS Number 324028-89-9, possesses a molecular formula of C₈H₉NO₄ and a molecular weight of 183.16 g/mol .[1] The structure features a pyridine ring substituted with a carboxylic acid at the 2-position and two methoxy groups at the 5- and 6-positions.
Table 1: Physicochemical Properties of 5,6-Dimethoxypicolinic Acid
| Property | Value/Prediction | Source/Basis |
| CAS Number | 324028-89-9 | [1] |
| Molecular Formula | C₈H₉NO₄ | [1] |
| Molecular Weight | 183.16 g/mol | [1] |
| Appearance | Predicted to be a white to off-white solid. | Based on picolinic acid and its derivatives.[2][3] |
| Melting Point | Not explicitly reported. Expected to be a crystalline solid with a defined melting point. | General property of similar organic acids. |
| Solubility | Predicted to have moderate solubility in polar organic solvents like ethanol and DMSO, and limited solubility in nonpolar solvents. Solubility in water is expected to be pH-dependent. | Inferred from solubility data of picolinic acid.[4][5][6] |
The presence of the carboxylic acid and the nitrogen atom in the pyridine ring allows for both acidic and basic character, making its solubility highly dependent on pH.[3] The two methoxy groups are expected to increase its lipophilicity compared to the parent picolinic acid.
Synthesis Strategies
Proposed Synthetic Pathway: Oxidation of 2-methyl-5,6-dimethoxypyridine
This approach involves the synthesis of the precursor, 2-methyl-5,6-dimethoxypyridine, followed by its oxidation to the desired carboxylic acid.
Caption: Proposed synthetic workflow for 5,6-Dimethoxypicolinic acid.
Step-by-Step Protocol (Hypothetical):
-
Synthesis of 2-methyl-5,6-dimethoxypyridine: This intermediate could be prepared through various methods, potentially starting from a commercially available dihydroxypyridine and proceeding through methylation and other functional group interconversions.
-
Oxidation: The 2-methyl group of the intermediate would then be oxidized to a carboxylic acid.
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To a solution of 2-methyl-5,6-dimethoxypyridine in a suitable solvent (e.g., water or a mixture of t-butanol and water), a strong oxidizing agent such as potassium permanganate (KMnO₄) is added portion-wise.
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The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Upon completion, the reaction is cooled, and the manganese dioxide byproduct is removed by filtration.
-
The filtrate is then acidified to precipitate the crude 5,6-Dimethoxypicolinic acid.
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The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Spectroscopic Characterization (Predicted)
The structural elucidation of 5,6-Dimethoxypicolinic acid would rely on a combination of spectroscopic techniques. While the actual spectra are not publicly available, we can predict the key features based on its structure and data from analogous compounds.[7][8][9]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy groups.
-
Pyridine Ring Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two protons on the pyridine ring. The exact chemical shifts and coupling constants would depend on the electronic effects of the substituents.
-
Methoxy Protons: Two singlets in the upfield region (typically δ 3.8-4.2 ppm), each integrating to 3H, corresponding to the two methoxy groups.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide information on all eight carbon atoms in the molecule.
-
Pyridine Ring Carbons: Six signals in the aromatic region (typically δ 110-165 ppm). The carbons attached to the oxygen and nitrogen atoms would be the most downfield.
-
Carboxylic Carbon: A signal in the downfield region (typically δ 165-180 ppm).
-
Methoxy Carbons: Two signals in the upfield region (typically δ 55-65 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 165 - 175 |
| C2 (Pyridine) | 148 - 155 |
| C3 (Pyridine) | 115 - 125 |
| C4 (Pyridine) | 135 - 145 |
| C5 (Pyridine) | 140 - 150 |
| C6 (Pyridine) | 155 - 165 |
| -OCH₃ (at C5) | 55 - 60 |
| -OCH₃ (at C6) | 58 - 63 |
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present.
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O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.
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C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
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C-O Stretches (Methoxy Groups): Strong bands in the 1000-1300 cm⁻¹ region.
Mass Spectrometry
The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
-
Molecular Ion Peak: Expected at m/z = 183.
-
Fragmentation: Likely fragments would include the loss of a methoxy group (M-31), a carboxylic acid group (M-45), and other fragments characteristic of the pyridine ring.
Chemical Reactivity
The reactivity of 5,6-Dimethoxypicolinic acid is dictated by its functional groups: the pyridine ring, the carboxylic acid, and the methoxy groups.
Caption: Key reactive sites of 5,6-Dimethoxypicolinic acid.
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Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification with alcohols, amide formation with amines, and reduction to the corresponding alcohol.
-
Pyridine Ring: The nitrogen atom is basic and can be protonated or alkylated. The electron-donating methoxy groups activate the ring towards electrophilic substitution, although the carboxylic acid group is deactivating. The positions of substitution will be directed by the combined electronic effects of all substituents.[10]
-
Methoxy Groups: The methoxy groups are generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃) to yield the corresponding dihydroxy derivative.
Potential Applications in Drug Discovery and Materials Science
Picolinic acid and its derivatives are considered "privileged structures" in medicinal chemistry, appearing in numerous biologically active compounds.[10]
-
Enzyme Inhibition: The picolinic acid scaffold is present in several enzyme inhibitors that have advanced to clinical trials. The specific substitution pattern of 5,6-Dimethoxypicolinic acid could offer unique interactions with enzyme active sites.
-
Coordination Chemistry: Picolinic acid is a well-known chelating agent for various metal ions.[11] The dimethoxy derivative could be explored for the synthesis of novel metal complexes with potential applications in catalysis or as therapeutic agents.
-
Building Block for Complex Molecules: This compound can serve as a versatile starting material for the synthesis of more complex heterocyclic systems, which are of interest in both pharmaceutical and materials science research.
Conclusion
5,6-Dimethoxypicolinic acid is a chemical entity with significant potential, stemming from its substituted picolinic acid core. While detailed experimental data is sparse in the public domain, this guide provides a robust, predictive framework for its properties and reactivity based on established chemical principles. By outlining potential synthetic routes, expected analytical characteristics, and promising areas of application, this document aims to empower researchers to confidently incorporate this valuable building block into their research and development programs. Further experimental validation of the properties and reactivity outlined herein will undoubtedly pave the way for new discoveries.
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